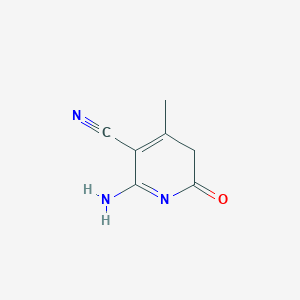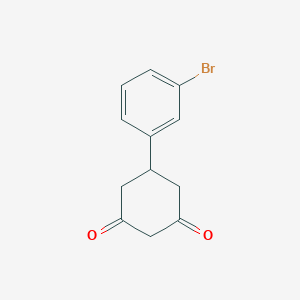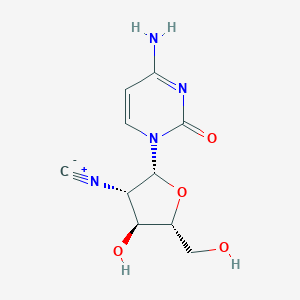
Ncdac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ncdac, also known as N-carboxyethyl chitosan, is a modified chitosan molecule that has been gaining attention in the scientific community for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Ncdac has been studied for its potential applications in various fields, including drug delivery, tissue engineering, and agriculture. In drug delivery, Ncdac has been shown to improve the solubility and bioavailability of poorly soluble drugs. It has also been used as a carrier for targeted drug delivery to cancer cells.
In tissue engineering, Ncdac has been used as a scaffold material for the regeneration of various tissues, including bone, cartilage, and skin. Its biocompatibility and biodegradability make it an attractive material for tissue engineering applications.
In agriculture, Ncdac has been studied for its potential as a plant growth enhancer and biopesticide. It has been shown to improve plant growth and increase resistance to pests and diseases.
Wirkmechanismus
The mechanism of action of Ncdac is not fully understood, but it is believed to involve interactions with cell membranes and intracellular signaling pathways. Ncdac has been shown to enhance the uptake of drugs and nutrients by cells, which may be due to its ability to increase membrane permeability.
Biochemische Und Physiologische Effekte
Ncdac has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant activities. It has also been shown to improve wound healing and reduce scar formation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ncdac in lab experiments is its biocompatibility and biodegradability. It is also relatively easy to synthesize and modify for specific applications. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on Ncdac. One area of interest is the development of new drug delivery systems using Ncdac as a carrier. Another area is the use of Ncdac in tissue engineering for the regeneration of complex organs such as the liver and pancreas. Additionally, further research is needed to fully understand the mechanism of action of Ncdac and optimize its use in various applications.
Conclusion
Ncdac is a promising molecule that has the potential for a wide range of applications in various fields. Its biocompatibility, biodegradability, and ability to enhance drug delivery and tissue regeneration make it an attractive material for scientific research. Further studies are needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
Ncdac is synthesized by reacting chitosan with glyoxylic acid. The reaction results in the formation of a carboxyethyl group on the chitosan molecule, which enhances its solubility and stability. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Eigenschaften
CAS-Nummer |
153265-57-7 |
|---|---|
Produktname |
Ncdac |
Molekularformel |
C10H12N4O4 |
Molekulargewicht |
252.23 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-isocyanooxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12N4O4/c1-12-7-8(16)5(4-15)18-9(7)14-3-2-6(11)13-10(14)17/h2-3,5,7-9,15-16H,4H2,(H2,11,13,17)/t5-,7+,8-,9-/m1/s1 |
InChI-Schlüssel |
SSDLPLWBMNUNRB-VCGXYPBASA-N |
Isomerische SMILES |
[C-]#[N+][C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES |
[C-]#[N+]C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Kanonische SMILES |
[C-]#[N+]C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Synonyme |
2'-deoxy-2'-isocyano-1-arabinofuranosylcytosine NCDAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




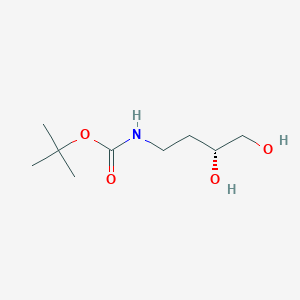
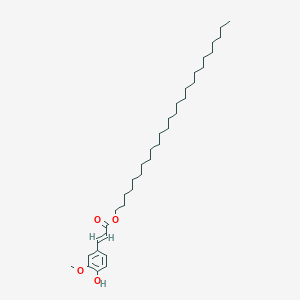
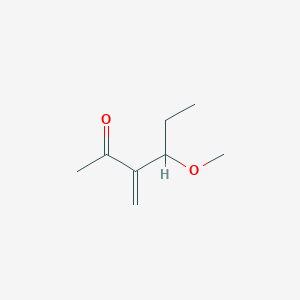
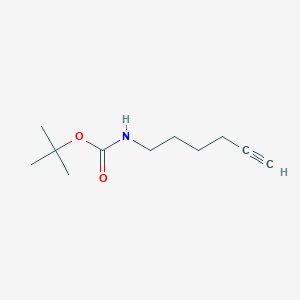
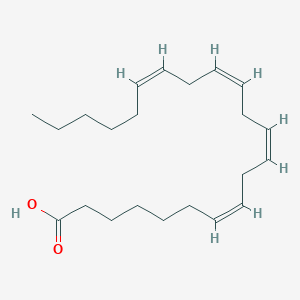
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
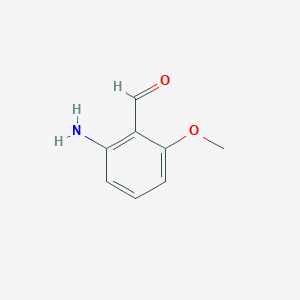
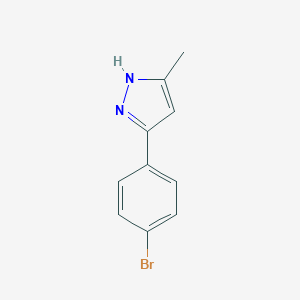
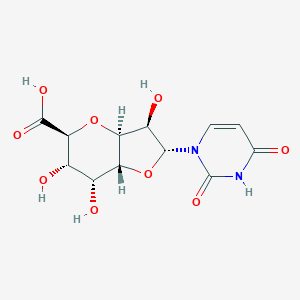
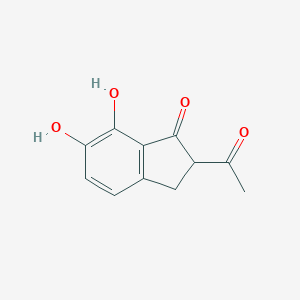
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
